![molecular formula C7H9NO3 B14476402 (1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one CAS No. 72485-25-7](/img/structure/B14476402.png)
(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-5-Acetyl-2-oxa-5-azabicyclo[221]heptan-3-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one can be achieved through several methods. One common approach involves the hetero-Diels-Alder cycloaddition reaction. This reaction typically uses cyclopentadiene and protected 1-C-nitroso-β-D-ribofuranosyl halides as starting materials . The reaction conditions often include the use of a halogen atom such as fluorine, chlorine, bromine, or iodine, and protective groups for hydroxyl and diol functionalities .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of atoms and functional groups.
8-Azabicyclo[3.2.1]octane: Another related compound with a different bicyclic framework and unique chemical properties.
Uniqueness
(1S)-5-Acetyl-2-oxa-5-azabicyclo[221]heptan-3-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic structure
Propriétés
Numéro CAS |
72485-25-7 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
(1S)-5-acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C7H9NO3/c1-4(9)8-3-5-2-6(8)7(10)11-5/h5-6H,2-3H2,1H3/t5-,6?/m0/s1 |
Clé InChI |
KIUKBUPLLOSEFY-ZBHICJROSA-N |
SMILES isomérique |
CC(=O)N1C[C@@H]2CC1C(=O)O2 |
SMILES canonique |
CC(=O)N1CC2CC1C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




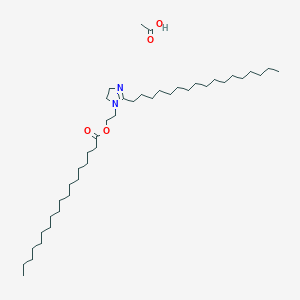

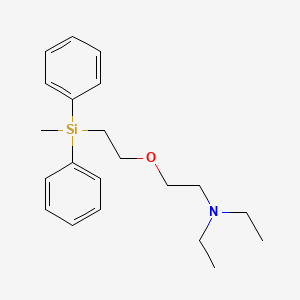
![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)
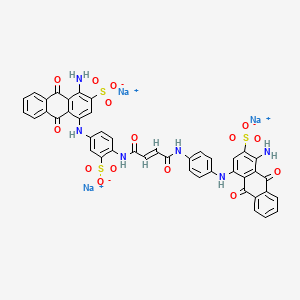
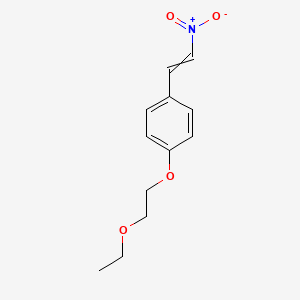
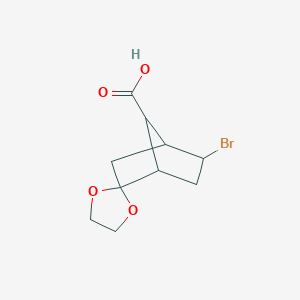

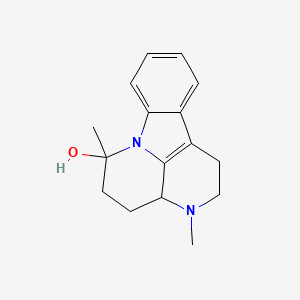


![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
